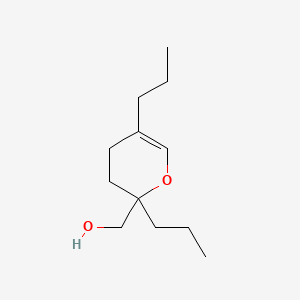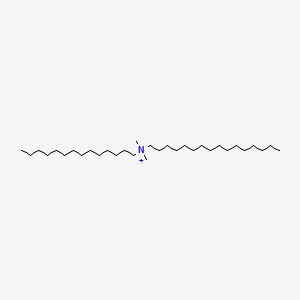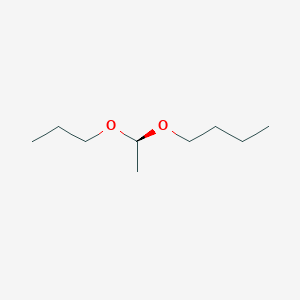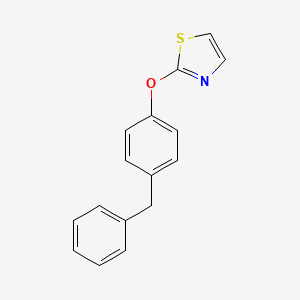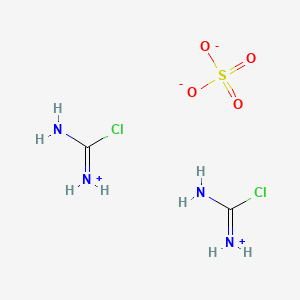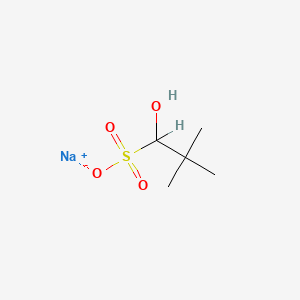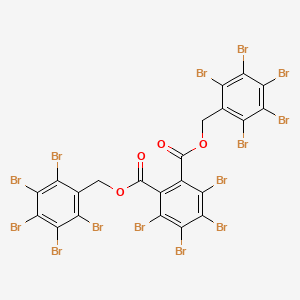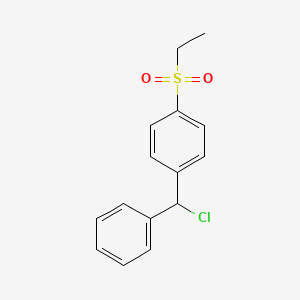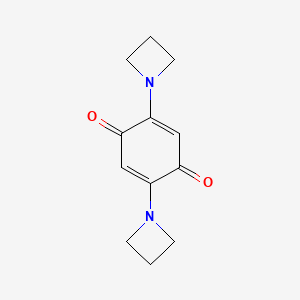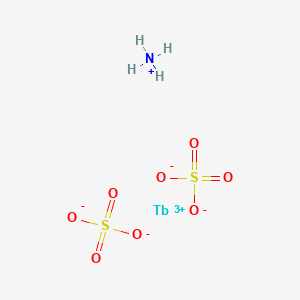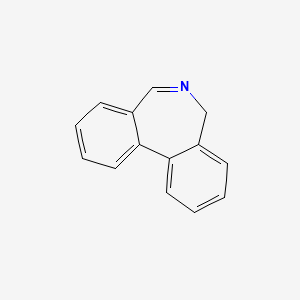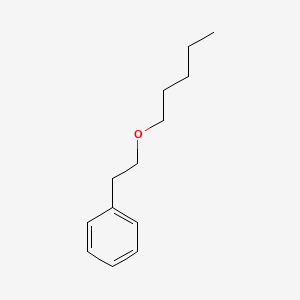
(2-(Pentyloxy)ethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Pentyloxy)ethyl)benzene is an organic compound characterized by a benzene ring substituted with a pentyloxy group and an ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pentyloxy)ethyl)benzene typically involves the alkylation of benzene with a pentyloxyethyl halide under Friedel-Crafts alkylation conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The general reaction scheme is as follows: [ \text{C₆H₆ + R-O-(CH₂)₂-Cl} \xrightarrow{AlCl₃} \text{C₆H₅-CH₂-CH₂-O-R} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of this compound can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to form the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation can occur on the benzene ring. For example, nitration using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) yields nitro-(2-(Pentyloxy)ethyl)benzene.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃
Reduction: H₂/Pd-C
Substitution: HNO₃/H₂SO₄ for nitration, SO₃/H₂SO₄ for sulfonation, Br₂/FeBr₃ for bromination
Major Products:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Nitro, sulfonyl, and halogenated derivatives
Wissenschaftliche Forschungsanwendungen
(2-(Pentyloxy)ethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of (2-(Pentyloxy)ethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The pentyloxy group can influence the electron density of the benzene ring, affecting its reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
(2-(Cyclohexyloxy)ethyl)benzene: Similar structure but with a cyclohexyloxy group instead of a pentyloxy group.
(2-(Methoxy)ethyl)benzene: Contains a methoxy group instead of a pentyloxy group.
(2-(Butoxy)ethyl)benzene: Contains a butoxy group instead of a pentyloxy group.
Uniqueness: (2-(Pentyloxy)ethyl)benzene is unique due to the presence of the pentyloxy group, which can impart different physical and chemical properties compared to its analogs
Eigenschaften
CAS-Nummer |
93804-60-5 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
2-pentoxyethylbenzene |
InChI |
InChI=1S/C13H20O/c1-2-3-7-11-14-12-10-13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3 |
InChI-Schlüssel |
HNIRLTDJIGVHOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


